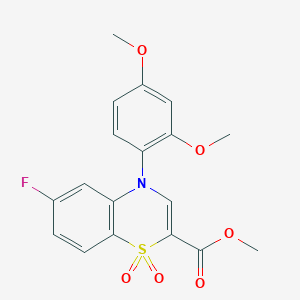

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and are often explored for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiazine Core: The benzothiazine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable carboxylic acid derivative.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Methoxy Substitution: The methoxy groups on the phenyl ring can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazine core and the phenyl ring, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant anticancer properties. Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, studies have shown that benzothiazine derivatives can act as inhibitors of the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma and other cancers .

Anticonvulsant Properties

The compound’s structural features suggest potential anticonvulsant activity. Benzothiazine derivatives have been reported to exhibit protective effects against seizures in animal models. The presence of electron-withdrawing groups and specific substitutions on the phenyl ring can enhance anticonvulsant efficacy .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Utilizing thiazine and phenolic compounds to form the desired structure.

- Functional Group Modifications : Altering methoxy and fluoro groups to optimize biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical for understanding how modifications to the chemical structure affect biological activity. For example, variations in the position and nature of substituents on the benzothiazine core can significantly influence its pharmacological profile .

Case Study: Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of benzothiazine derivatives and evaluated their anticancer activity against various cell lines including colon carcinoma and lung cancer models. The results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells .

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Colon Carcinoma | 15 | Apoptosis induction |

| Compound B | Lung Cancer | 10 | Inhibition of cell proliferation |

Case Study: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of thiazole-linked compounds derived from benzothiazines. The findings showed that certain derivatives had a median effective dose significantly lower than existing anticonvulsant drugs, indicating their potential as novel therapeutic agents .

Wirkmechanismus

The mechanism of action of methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

Receptor Binding: The compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can be compared with other similar compounds, such as:

Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazine core but differ in their functional groups and biological activities.

Fluorinated Aromatics: Compounds like 4-fluoroaniline and 2-fluorophenol contain fluorine atoms on aromatic rings and exhibit different reactivity and applications.

Methoxy-Substituted Phenyl Compounds: Compounds like 2,4-dimethoxybenzaldehyde and 2,4-dimethoxyphenol have similar methoxy substitutions but differ in their overall structure and properties.

The uniqueness of this compound lies in its combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

Methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₁₅FNO₄S

- Molecular Weight : 345.36 g/mol

- CAS Number : Not specifically listed in the provided sources but closely related compounds have been documented.

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

- Inhibition of YAP/TAZ-TEAD Interaction : The compound has been shown to inhibit the YAP/TAZ-TEAD signaling pathway, which is crucial in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth in malignant mesothelioma models .

- Antimicrobial and Antifungal Activities : Benzothiazine derivatives are known for their antimicrobial properties. Research indicates that similar compounds can exhibit significant antifungal activity against species like Aspergillus niger and Aspergillus fumigatus at concentrations as low as 10 μg/mL .

- Anticancer Properties : The compound's structure suggests potential anticancer effects. Studies on related thiazine derivatives have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells . The mechanism often involves the induction of apoptosis through mitochondrial pathways and disruption of cell cycle progression.

Anticancer Activity

A study evaluating the cytotoxic effects of methyl benzothiazine derivatives found that these compounds could significantly inhibit the growth of cancer cells. For instance, derivatives similar to methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate exhibited a GI50 value (the concentration required to inhibit cell growth by 50%) lower than that of standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazine derivatives has been documented extensively. A comparative analysis revealed that certain modifications in the benzothiazine structure could enhance activity against Gram-positive bacteria and fungi. For example, a related compound showed an MIC (Minimum Inhibitory Concentration) of 16 μg/mL against Staphylococcus aureus and Candida albicans .

Case Studies

- Malignant Mesothelioma Treatment : In preclinical models, compounds inhibiting the YAP/TAZ pathway demonstrated significant reduction in tumor size and improved survival rates in mice .

- Fungal Infections : A case study highlighted the effectiveness of thiazine derivatives in treating systemic fungal infections in immunocompromised patients, showcasing their potential as therapeutic agents beyond traditional antifungals .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-(2,4-dimethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO6S/c1-24-12-5-6-13(15(9-12)25-2)20-10-17(18(21)26-3)27(22,23)16-7-4-11(19)8-14(16)20/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGUCHSEECECRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.